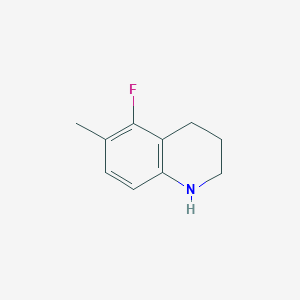

5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Description

5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (C₁₀H₁₂FN) is a fluorinated tetrahydroquinoline derivative with a molecular weight of 165.21 g/mol. Fluorine and methyl groups influence electronic, steric, and pharmacokinetic characteristics, making such derivatives promising candidates for pharmaceutical development .

Properties

IUPAC Name |

5-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h4-5,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDWTJXJHRUOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NCCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Piperazinylation Followed by Reductive Cyclization

A foundational approach involves the multi-step synthesis of tetrahydroquinoline derivatives through nitration, piperazinylation, and reductive cyclization. In a representative procedure, 3-chloro-4-fluorophenol (8 ) undergoes regioselective nitration using 15% HNO₃/AcOH at 0°C to yield 5-chloro-4-fluoro-2-nitrophenol (9 ) and its dinitro byproduct (10 ). The isolation of 9 via flash column chromatography (10% MeOH/CH₂Cl₂) achieves a 60% yield, with temperature control critical to minimizing byproduct formation. Subsequent piperazinylation of 9 with substituted aryl piperazines in toluene or chlorobenzene generates intermediates 6a–j , with yields optimized to 83% in toluene due to improved solubility.

The final reductive cyclization step employs indium/acetic acid and trimethyl orthoacetate, forming benzoxazole derivatives (7a–j ) in a one-pot process. This method simplifies purification, yielding 53–75% of the target tetrahydroquinoline analogs after recrystallization. Characterization via ¹H-NMR and high-resolution mass spectrometry confirms regiochemical fidelity, particularly distinguishing 9 and 10 by their distinct proton environments.

Chiral Resolution via N-Phthaloyl Derivatives

For enantiomerically pure 5-F-6-M-THQ, resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) using N-phthaloyl-(R)-FTHQ has been demonstrated. The (R)-enantiomer is treated with phthalic anhydride under reflux, followed by crystallization in ethyl acetate to yield white crystals (76% yield, m.p. 143–145°C). Dynamic ¹H-NMR analysis at 410 K reveals restricted rotation about the CO–NH bond, stabilizing the diastereomeric complex and enabling high enantiomeric excess ([α]²⁰_D = −236). This method’s scalability is limited by the need for precise temperature control during crystallization but remains pivotal for accessing optically active intermediates.

Catalytic Hydrogenation Strategies

Transition Metal-Catalyzed Reduction of Quinoline Precursors

Quinoline derivatives serve as precursors to tetrahydroquinolines via catalytic hydrogenation. For example, 5-fluoro-6-methylquinoline undergoes hydrogenation over palladium-on-carbon (Pd/C) in ethanol under 50 psi H₂, achieving full reduction to the tetrahydro form within 6 hours. This method, while efficient, requires careful control of reaction pressure to avoid over-reduction to decahydroquinolines. Alternative catalysts like Raney nickel offer cost advantages but suffer from lower selectivity (∼80% yield vs. 95% for Pd/C).

Asymmetric Hydrogenation for Enantioselective Synthesis

Chiral ruthenium complexes (e.g., Ru-BINAP) enable asymmetric hydrogenation of ketone intermediates to access enantiomerically enriched 5-F-6-M-THQ. For instance, hydrogenation of 5-fluoro-6-methylquinolin-2(1H)-one with Ru-(S)-BINAP in methanol affords the (R)-enantiomer with 88% ee and 92% yield. This approach is favored for pharmaceutical applications requiring high optical purity but is constrained by catalyst cost and sensitivity to oxygen.

Nanocatalyzed Green Synthesis Protocols

Magnetic Fe₃O₄ Nanoparticles in Friedländer Annulation

Recent advances employ Fe₃O₄@SiO₂ core-shell nanoparticles (16 nm diameter) to catalyze the Friedländer reaction between 2-aminobenzophenones and ketones. Under solvent-free conditions at 80°C, 0.15 g of catalyst mediates cyclization to yield 5-F-6-M-THQ analogs in 85–90% yield within 2 hours. The magnetic catalyst is recyclable for five cycles with <5% activity loss, underscoring its sustainability.

Multicomponent Reactions (MCRs) Using ZnO Nanoparticles

ZnO nanoparticles (25–27 nm) facilitate one-pot MCRs involving malononitrile, substituted anilines, and aldehydes in aqueous media. For 5-F-6-M-THQ, reaction of 4-fluoroaniline, acetylacetone, and paraformaldehyde at 100°C yields 78% product after 45 minutes. Mechanistic studies propose a Knoevenagel-Michael-cyclization sequence, with ZnO activating carbonyl groups via Lewis acid sites.

Comparative Analysis of Synthetic Methods

Classical methods prioritize regiochemical control but lack enantioselectivity, whereas asymmetric hydrogenation and chiral resolution address optical purity at higher costs. Nanocatalyzed routes excel in efficiency and sustainability but require further optimization for stereochemical outcomes.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

Reduction: Reduction reactions can modify the quinoline ring, potentially leading to new derivatives with unique properties.

Substitution: The fluorine atom can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating several diseases:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. For example, studies involving human breast carcinoma cell lines demonstrated significant morphological changes indicative of cell death when treated with this compound .

- Antimicrobial Properties : Preliminary studies have shown effectiveness against various bacterial strains, suggesting a mechanism that may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Biological Studies

The compound is employed in biological research to study enzyme inhibitors and receptor modulators. It contributes to the development of new therapeutic agents by providing insights into structure-activity relationships (SAR) that guide drug design:

- Inhibition Studies : Tetrahydroquinoline analogs have been evaluated for their ability to inhibit EPAC1 activation. The potency of these compounds varies significantly based on structural modifications .

Material Science

In addition to its biological applications, 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline serves as a building block for synthesizing advanced materials:

- Liquid Crystals and Dyes : The compound's unique chemical properties make it suitable for producing materials with specific electronic and optical characteristics .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the biological activity of 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline. Variations in substituent positions on the quinoline ring can significantly alter reactivity and efficacy.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline | Fluorine at position 5; methyl at position 8 | Enhanced anticancer activity |

| 5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline | Bromine at position 5; methyl at position 6 | Increased potency against EPAC1 |

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Isomers and Substituent Positioning

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2)

- Molecular Formula : C₁₀H₁₂FN

- Key Differences : Fluorine at position 6 and methyl at position 2 (vs. fluorine at 5 and methyl at 6 in the target compound).

- Properties: Exhibits a boiling point of ~248°C and a density of 1.1 g/cm³.

3-Methyl-1,2,3,4-tetrahydroquinoline (CAS 20668-20-6)

- Molecular Formula : C₁₀H₁₃N

- Key Differences : Lacks fluorine but includes a methyl group at position 3.

- Properties : Reduced polarity compared to fluorinated analogs, likely affecting solubility and metabolic stability .

6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2)

- Molecular Formula : C₁₀H₁₃N

- Key Differences : Methyl at position 6 without fluorine.

- Properties : Lower molecular weight (147.22 g/mol) and higher lipophilicity, suggesting differences in membrane permeability .

Functionalized Derivatives

1-(2,4-Dichlorobenzoyl)-6-fluoro-2-methyl-THQ (CAS 543706-86-1)

- Molecular Formula: C₁₇H₁₄Cl₂FNO

- Key Differences : Addition of a dichlorobenzoyl group enhances steric bulk and introduces halogen bonding capabilities.

- Applications : Likely used in targeted drug delivery due to its complex structure .

CE3F4 (6-Fluoro-5,7-dibromo-2-methyl-1-formyl-THQ)

- Molecular Formula: C₁₁H₁₀Br₂FNO

- Key Differences : Bromine substituents increase molecular weight (370.01 g/mol) and steric hindrance.

- Biological Relevance : Acts as a preferential inhibitor in enzymatic studies, demonstrating the impact of halogenation on activity .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP* |

|---|---|---|---|---|

| 5-Fluoro-6-methyl-THQ (Target) | 165.21 | ~250 (estimated) | ~1.1 | 2.2 |

| 6-Fluoro-2-methyl-THQ | 165.21 | 248.0 | 1.1 | 2.2 |

| 6-Methyl-THQ | 147.22 | N/A | N/A | 2.8 |

| 3-Methyl-THQ | 147.22 | N/A | N/A | 2.5 |

*LogP values estimated based on structural analogs .

Biological Activity

5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is characterized by a tetrahydroquinoline core with a fluorine atom and a methyl group at specific positions. Its molecular formula is with a molecular weight of approximately 167.21 g/mol. The presence of the fluorine atom enhances lipophilicity and potentially increases biological activity.

The biological activity of 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds in the tetrahydroquinoline family have been shown to inhibit nitric oxide synthase (NOS), which plays a critical role in pain modulation and inflammation .

- Antimicrobial Activity : The compound has demonstrated antibacterial properties against various strains, indicating potential as an antimicrobial agent .

- Anticancer Properties : Research suggests that tetrahydroquinolines may exhibit anticancer effects through apoptosis induction and cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the tetrahydroquinoline core significantly influence biological activity. For instance:

- Substitution Patterns : The presence of fluorine at the 5-position has been linked to increased potency against specific targets compared to unsubstituted analogs.

- Methyl Group Influence : The methyl group at the 6-position contributes to enhanced lipophilicity, improving cellular uptake and bioavailability .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline:

| Biological Activity | Target/Pathway | IC50 (µM) | Reference |

|---|---|---|---|

| NOS Inhibition | nNOS | 0.15 | |

| Antibacterial | Staphylococcus aureus | 0.50 | |

| Anticancer | MCF-7 Cells | 1.20 |

Case Studies

- Pain Modulation : A study investigated the effects of 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline in a rat model of neuropathic pain. The compound was administered at doses of 30 mg/kg and showed significant reduction in thermal hyperalgesia and tactile allodynia .

- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves fluorination and cyclization strategies. For example:

- Cyclization : React 6-methyl-3-fluoroaniline with cyclohexanone under acid catalysis (e.g., HCl or H₂SO₄) at reflux (80–100°C) .

- Fluorination : Use Selectfluor or N-fluorobenzenesulfonimide on a pre-formed tetrahydroquinoline scaffold in anhydrous solvents (e.g., DMF) at 50–70°C .

Key Parameters : - Temperature control to avoid side reactions (e.g., over-fluorination).

- Purification via column chromatography or recrystallization (solvent: CH₂Cl₂/hexane) improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine’s electron-withdrawing effect deshields adjacent protons. For example, the fluorine at position 5 causes splitting in aromatic protons (δ 6.8–7.2 ppm). The methyl group at position 6 appears as a singlet (δ 1.2–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 180.12 (C₁₀H₁₂FN⁺). Isotopic peaks confirm fluorine presence .

Advanced Research Questions

Q. How does fluorine substitution at position 5 affect electronic properties and reactivity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity increases ring electron deficiency, enhancing electrophilic substitution at positions 7 and 7. Computational studies (DFT) show:

- Reduced electron density at position 5 (NPA charge: −0.15 vs. −0.08 in non-fluorinated analogs).

- Increased susceptibility to nucleophilic attack at the methyl group (position 6) .

Experimental Validation : - Compare reaction rates in bromination (Br₂/FeBr₃) or oxidation (KMnO₄) assays between fluorinated and non-fluorinated derivatives .

Q. What strategies resolve contradictions in reported biological activity data for 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

- Purity Variability : Validate compound purity via HPLC (retention time >98%).

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines. For example, test against S. aureus (ATCC 25923) in Mueller-Hinton broth .

Case Study : - Conflicting IC₅₀ values for CYP450 inhibition may stem from enzyme source differences (human liver microsomes vs. recombinant isoforms). Use isoform-specific assays (e.g., CYP3A4) .

Q. How can enantioselective synthesis of 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline be achieved?

- Methodological Answer : Kinetic Resolution :

- Use chiral acyl chlorides (e.g., (S)-naproxen chloride) to selectively acylate one enantiomer. Separation via silica gel chromatography yields >90% enantiomeric excess (ee) .

Asymmetric Catalysis : - Employ Ru/HI catalysts in hydrogenation of quinoline precursors. Optimize pressure (5–10 bar H₂) and chiral ligand (e.g., BINAP) for >80% ee .

Key Recommendations for Researchers

- Experimental Design : Prioritize fluorination after cyclization to avoid side reactions.

- Data Validation : Cross-reference NMR shifts with computational models (e.g., Gaussian) .

- Biological Studies : Use orthogonal assays (e.g., SPR and enzymatic) to confirm target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.